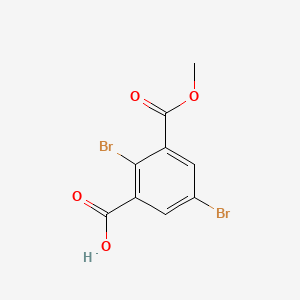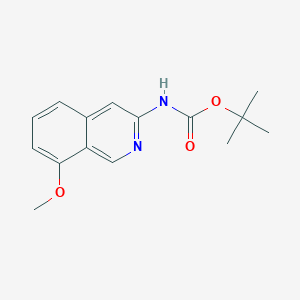![molecular formula C9H8BrClN2O B13660975 6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrazolo[1,5-a]pyridine derivative followed by chloromethylation and methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, formaldehyde and hydrochloric acid for chloromethylation, and methanol in the presence of a base for methoxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Applications De Recherche Scientifique
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 3-Bromo-6-chloro-2-methylpyridine
- Trifluoromethylpyridines
Uniqueness
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chloromethyl groups. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H8BrClN2O |
|---|---|
Poids moléculaire |
275.53 g/mol |
Nom IUPAC |
6-bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H8BrClN2O/c1-14-8-2-7(10)5-13-9(8)6(3-11)4-12-13/h2,4-5H,3H2,1H3 |
Clé InChI |
LSVZMXHJZPFLII-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CN2C1=C(C=N2)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


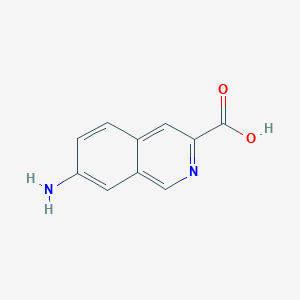
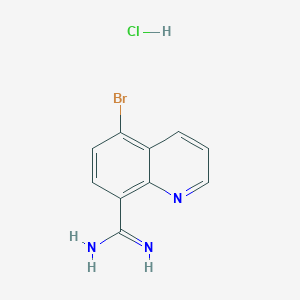
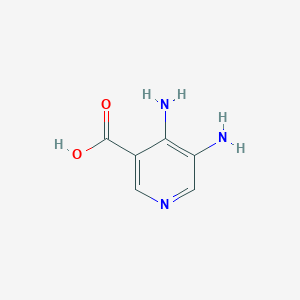
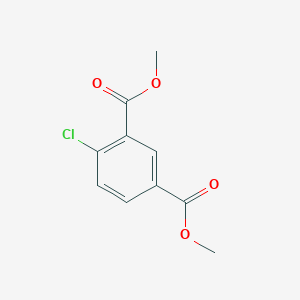
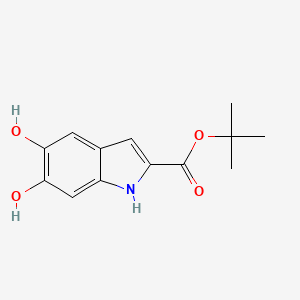
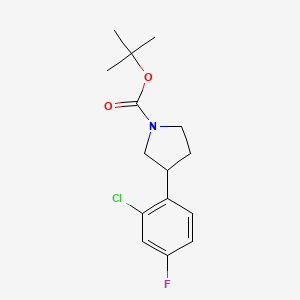

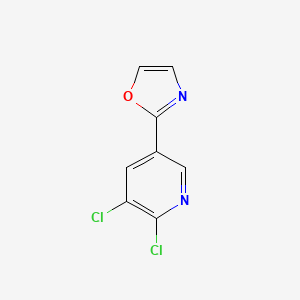
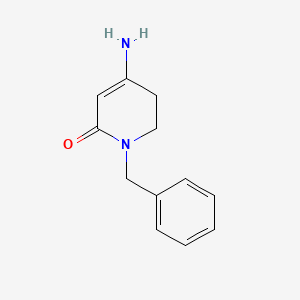
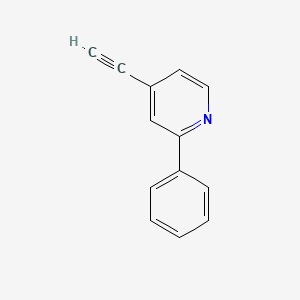
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
